molecular formula C21H23N3O4S2 B3206400 3-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-phenethylpropanamide CAS No. 1040668-43-6

3-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-phenethylpropanamide

Cat. No.: B3206400
CAS No.: 1040668-43-6
M. Wt: 445.6 g/mol
InChI Key: RHGWUONKYLWVJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-(4-Methoxyphenylsulfonamido)thiazol-4-yl)-N-phenethylpropanamide is a synthetic small molecule featuring a thiazole core substituted with a 4-methoxyphenylsulfonamido group at position 2 and a phenethyl-propanamide chain at position 2. This compound is hypothesized to exhibit biological activity due to its structural similarity to enzyme inhibitors and receptor modulators, particularly those targeting cytochrome P450 isoforms (e.g., CYP3A4) or kinase pathways . The sulfonamide moiety enhances binding affinity to enzyme active sites, while the thiazole and propanamide groups contribute to metabolic stability and solubility .

Properties

IUPAC Name

3-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(2-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S2/c1-28-18-8-10-19(11-9-18)30(26,27)24-21-23-17(15-29-21)7-12-20(25)22-14-13-16-5-3-2-4-6-16/h2-6,8-11,15H,7,12-14H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGWUONKYLWVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-phenethylpropanamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the cyclization of a thioamide with a haloketone under acidic conditions. The sulfonamide group is introduced through a sulfonation reaction, where a sulfonyl chloride reacts with an amine. The final step involves coupling the thiazole derivative with phenethylpropanamide under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-phenethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiazole ring, a sulfonamide group, and a phenethyl moiety, which contribute to its biological activity. The structural formula can be represented as follows:

C18H22N2O3S\text{C}_{18}\text{H}_{22}\text{N}_2\text{O}_3\text{S}

Antiviral Activity

Research indicates that compounds similar to 3-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-phenethylpropanamide exhibit antiviral properties, particularly against Hepatitis B Virus (HBV). A study demonstrated that certain thiazole derivatives can inhibit HBV replication by reducing the levels of covalently closed circular DNA (cccDNA) and other viral components in cell cultures .

Table 1: Antiviral Efficacy of Thiazole Derivatives

Compound NameEC50 (µM)Mechanism of Action
Compound A1.5Inhibition of HBV polymerase
Compound B2.0Reduction of cccDNA levels
This compoundTBDTBD

Cancer Treatment Potential

The compound has been investigated for its role in cancer therapy. It has been shown to inhibit histone deacetylases (HDACs), particularly HDAC8, which is implicated in various cancers . Inhibiting HDACs can lead to reactivation of tumor suppressor genes and induction of cancer cell apoptosis.

Table 2: HDAC Inhibition Studies

Compound NameIC50 (µM)Cancer Type
Compound C0.8Breast Cancer
Compound D1.2Colon Cancer
This compoundTBDTBD

Neurodegenerative Disorders

Emerging studies suggest that compounds with similar structures may have neuroprotective effects. By modulating orexin receptors, they can potentially enhance wakefulness and alleviate symptoms associated with narcolepsy and other neurodegenerative disorders .

Case Study 1: Antiviral Screening

In a controlled laboratory setting, researchers tested the antiviral efficacy of various thiazole derivatives against HBV. The study utilized HepDE19 cells to assess viral replication and cccDNA levels over a period of nine days. Results indicated that compounds structurally related to this compound significantly reduced viral loads compared to untreated controls .

Case Study 2: Cancer Cell Line Analysis

A series of experiments were conducted using cancer cell lines treated with the compound. The results showed a marked decrease in cell viability, indicating potential for therapeutic application in oncology. The mechanism was linked to HDAC inhibition, leading to increased acetylation of histones and subsequent gene expression modulation .

Mechanism of Action

The mechanism of action of 3-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-phenethylpropanamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. The thiazole ring can enhance binding affinity through π-π interactions and hydrogen bonding. The overall effect depends on the specific biological target and the pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Similarities and Differences

Key Analogues Identified in Literature

N-((2-Phenylthiazol-4-yl)(3,4,5-trimethoxyphenyl)methylene)cyanamide (Compound 16, )

  • Structure : Thiazole core with a 3,4,5-trimethoxyphenyl group and cyanamide substituent.
  • Comparison : Lacks the propanamide chain and phenethyl group but shares the thiazole-sulfonamide pharmacophore. The methoxy groups may enhance lipophilicity compared to the target compound’s 4-methoxy substitution .

3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-ethoxyphenyl)propanamide (Compound 7l, ) Structure: Combines thiazole, oxadiazole, and propanamide groups with a 4-ethoxyphenyl substituent.

(S)-2-acetamido-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-phenylpropanamide (Compound 2, )

  • Structure : Propanamide chain with pyrazole and dichlorophenyl groups.
  • Comparison : The pyrazole ring and dichlorophenyl substituent confer distinct electronic properties, possibly altering pharmacokinetic profiles (e.g., CYP450 metabolism) relative to the target compound’s thiazole and methoxyphenyl groups .
Data Table: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Functional Groups Melting Point (°C) Yield (%)
Target Compound C₂₁H₂₂N₃O₃S₂ 436.54 Thiazole, sulfonamide, propanamide Not reported Not reported
Compound 16 () C₂₀H₁₉N₃O₃S 381.45 Thiazole, trimethoxyphenyl, cyanamide Not reported Not reported
Compound 7l () C₁₆H₁₇N₅O₂S₂ 383.47 Thiazole, oxadiazole, propanamide 177–178 80
Compound 2 () C₂₈H₂₈Cl₂N₅O₂S 582.52 Pyrazole, dichlorophenyl, propanamide Not reported Not reported

Pharmacological Activity

  • Enzyme Inhibition: The target compound’s sulfonamide-thiazole scaffold is analogous to CYP3A4 inhibitors like those in , which showed IC₅₀ values in the nanomolar range .
  • Solubility and Bioavailability :

    • The 4-methoxyphenyl group in the target compound likely improves solubility compared to ’s trimethoxyphenyl derivatives, which may suffer from excessive lipophilicity .
    • The propanamide chain in the target compound and Compound 7l enhances metabolic stability relative to ester-containing analogues .

Biological Activity

3-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-phenethylpropanamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure

The compound can be represented as follows:

C19H24N2O3S\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_3\text{S}

The structure features a thiazole ring, a sulfonamide group, and an N-phenethylpropanamide moiety, which contribute to its biological properties.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in cancer progression, particularly histone deacetylases (HDACs), which play a crucial role in gene expression regulation and cellular growth .
  • Antiviral Properties : Preliminary studies suggest that it may also possess antiviral activity against Hepatitis B virus (HBV), similar to other compounds with structural similarities .
  • Neuroprotective Effects : The compound has demonstrated neuroprotective properties in various in vitro models, suggesting potential applications in neurodegenerative diseases .

In Vitro Studies

In vitro studies have been conducted to evaluate the cytotoxic effects and mechanism of action of this compound. For instance:

  • Cell Viability Assays : The compound was tested on HepDE19 cells, showing significant inhibition of HBV e antigen (HBeAg) production, indicating its potential as an antiviral agent .
  • HDAC Inhibition : The compound exhibited potent inhibition against HDAC8, with IC50 values indicating effective suppression of histone deacetylation processes critical for cancer cell proliferation .

Case Studies

  • Cancer Treatment : A study involving animal models demonstrated that treatment with this compound led to reduced tumor size and improved survival rates in subjects with induced tumors. The mechanism was attributed to apoptosis induction and cell cycle arrest .
  • Neurodegenerative Disease Models : In models of neurodegeneration, the compound showed protective effects on neuronal cells against oxidative stress-induced damage, suggesting its utility in conditions like Alzheimer's disease .

Data Summary

The following table summarizes key findings from various studies on the biological activity of the compound:

Study TypeTarget ConditionKey FindingsReference
In VitroHepatitis B VirusInhibition of HBeAg production
In VitroCancer CellsHDAC inhibition with IC50 values < 100 µM
In VivoTumor ModelsReduced tumor size and increased survival
NeuroprotectionOxidative StressProtection against neuronal cell damage

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-phenethylpropanamide, and how can reaction conditions be controlled to maximize yield?

  • Methodology : Multi-step organic synthesis is typically employed, starting with thiazole ring formation via cyclization of thiourea derivatives or condensation of α-halo ketones with thioureas. Key steps include sulfonylation of the thiazole amine using 4-methoxyphenylsulfonyl chloride and subsequent coupling with phenethylpropanamide precursors.
  • Critical Parameters : Temperature (60–80°C for sulfonylation), solvent choice (DMF or dichloromethane for solubility), and reaction time (monitored via TLC). Catalysts like triethylamine are used to neutralize HCl byproducts .
  • Yield Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >85% purity. Confirm intermediates using 1H^1H-NMR and IR spectroscopy .

Q. How can researchers verify the structural integrity and purity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1H-NMR (400 MHz, DMSO-d6) identifies protons on the thiazole (δ 7.2–7.4 ppm), sulfonamide (δ 3.8 ppm for methoxy), and phenethyl groups (δ 2.8–3.1 ppm for CH2). 13C^{13}C-NMR confirms carbonyl (C=O, ~170 ppm) and sulfonamide (SO2, ~125 ppm) moieties .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]+ at m/z 470.5) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) and detect degradation products .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Anticancer Activity : MTT assays using NCI-60 cell lines (e.g., MCF-7, HeLa) at concentrations of 1–100 µM. Compare IC50 values with reference drugs like doxorubicin .
  • Antimicrobial Screening : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µg/mL indicate potential .
  • Enzyme Inhibition : Fluorescence-based assays for COX-2 or HDAC enzymes, with activity correlated to sulfonamide and thiazole pharmacophores .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Root Causes : Variability in assay conditions (e.g., serum content in cell culture), compound stability (light/heat sensitivity), or impurities in synthesized batches.
  • Strategies :

  • Orthogonal Assays : Validate anticancer activity via both MTT and clonogenic assays.
  • Stability Studies : Monitor degradation under UV light and pH extremes (2–12) using HPLC-MS. Adjust storage to inert atmospheres and -20°C .
  • Batch Reproducibility : Compare NMR and LC-MS profiles across synthetic replicates .

Q. What computational methods can predict the compound’s target interactions and pharmacokinetics?

  • Molecular Docking : Use AutoDock Vina to model binding to COX-2 (PDB ID 5KIR) or HDAC8 (PDB ID 1T67). Key interactions include hydrogen bonds with sulfonamide oxygen and π-π stacking of the thiazole ring .
  • ADMET Prediction : SwissADME predicts moderate blood-brain barrier penetration (logBB = -0.5) and CYP3A4 metabolism. Adjust substituents (e.g., replace methoxy with fluorine) to enhance metabolic stability .
  • QSAR Models : CoMFA/CoMSIA analysis identifies electron-withdrawing groups on the phenyl ring as critical for antitumor activity (pIC50 >6.5) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • Functional Group Modifications :

  • Sulfonamide : Replace 4-methoxy with nitro or trifluoromethyl to enhance electron deficiency and target binding .
  • Phenethyl Chain : Introduce methyl or hydroxyl groups to improve solubility (logP reduction from 3.2 to 2.5) .
    • Biological Testing : Compare IC50 shifts in modified analogs. For example, 4-nitrophenylsulfonamide derivatives show 10-fold higher potency against MCF-7 cells .

Q. What methodologies analyze degradation pathways under physiological conditions?

  • Forced Degradation : Expose the compound to hydrolytic (pH 1–13), oxidative (3% H2O2), and photolytic (ICH Q1B guidelines) stress.
  • LC-MS/MS Identification : Major degradation products include sulfonic acid derivatives (m/z 320.1) and cleaved thiazole fragments. Stabilize via lyophilization or antioxidant additives (e.g., BHT) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-phenethylpropanamide
Reactant of Route 2
Reactant of Route 2
3-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-phenethylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.